molecular formula C7H11NO2 B13044577 (1S,2R)-1-Amino-1-(3-furyl)propan-2-OL

(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL

Cat. No.: B13044577
M. Wt: 141.17 g/mol
InChI Key: HBCPEGFGJUTWNM-IYSWYEEDSA-N
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Description

(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL (CAS 1212860-90-6) is a chiral amino alcohol derivative with a molecular formula of C7H11NO2 and a molecular weight of 141.17 g/mol . This compound features a furyl ring system and two stereogenic centers, making it a valuable building block in organic synthesis and medicinal chemistry research. Chiral amino alcohols of this type are frequently employed as key precursors in the synthesis of pharmacologically active molecules and as chiral ligands or auxiliaries in asymmetric synthesis . The specific stereochemistry of this compound is critical for its application, as it can significantly influence the biological activity and synthetic utility of the resulting molecules. Researchers can utilize this chiral synthon in the development of novel ligands for catalysis or as a core structural element in the design of potential therapeutic agents. The furan moiety presents opportunities for further functionalization, enhancing its versatility as a chemical intermediate. As a chiral scaffold, it holds particular interest for projects aimed at creating structured compound libraries for high-throughput screening. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(furan-3-yl)propan-2-ol

InChI

InChI=1S/C7H11NO2/c1-5(9)7(8)6-2-3-10-4-6/h2-5,7,9H,8H2,1H3/t5-,7-/m1/s1

InChI Key

HBCPEGFGJUTWNM-IYSWYEEDSA-N

Isomeric SMILES

C[C@H]([C@H](C1=COC=C1)N)O

Canonical SMILES

CC(C(C1=COC=C1)N)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Petasis Reaction

The Petasis borono–Mannich reaction is a versatile multicomponent reaction useful for synthesizing amino alcohols with heteroaryl substituents such as furans.

  • Method : Furfurylamine, an α-hydroxy aldehyde (or lactol), and arylboronic acids are combined under optimized conditions (e.g., hexafluoroisopropanol solvent) to form amino alcohols with controlled stereochemistry.
  • Advantages : This method allows for rapid generation of scaffold-diverse amino alcohols with good yields (up to 87%) and moderate to high stereoselectivity.
  • Limitations : The stereochemical outcome depends on the choice of substrates and reaction conditions; further chiral resolution or asymmetric catalysis may be needed to obtain pure (1S,2R) isomer.

Classical Organic Synthesis Approaches

Traditional synthetic routes involve:

  • Starting Materials : Commercially available furan derivatives and chiral amino alcohol precursors.
  • Key Steps :
    • Formation of the carbon backbone with the furan ring.
    • Introduction of the amino group via reductive amination or substitution.
    • Installation of the hydroxyl group through stereoselective reduction or epoxide opening.
  • Reaction Conditions : Use of chiral auxiliaries, catalysts, or resolution techniques to achieve enantiopurity.
  • Considerations : These methods may require multiple purification steps and can have lower overall yields compared to biocatalytic methods.

Comparative Data Table of Preparation Methods

Methodology Key Features Yield Range (%) Enantiomeric Excess (%) Scalability Notes
Biocatalytic Cascades Multi-enzyme, mild conditions, high selectivity 80-92 >99 High Environmentally friendly, efficient
Petasis Reaction Multicomponent, rapid, moderate stereocontrol 13-87 Variable Moderate Requires further chiral separation
Classical Organic Synthesis Stepwise, chiral auxiliaries or catalysts Variable Variable Moderate More labor-intensive, lower selectivity

Research Findings and Optimization Notes

  • Enzyme engineering and cofactor recycling systems significantly improve yields and reduce costs in biocatalytic syntheses.
  • Solvent choice (e.g., HFIP in Petasis reaction) impacts reaction rate and product purity.
  • pH and temperature optimization are critical for enzyme stability and activity.
  • Analytical techniques such as RP-HPLC, GC-FID, and NMR are essential for monitoring conversion, purity, and stereochemistry.
  • The furan ring's sensitivity requires careful control of reaction conditions to avoid ring opening or polymerization.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Hydrogen gas with palladium on carbon as a catalyst is frequently used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes derived from the hydroxyl group.

    Reduction Products: Tetrahydrofuran derivatives from the reduction of the furan ring.

    Substitution Products: Various substituted amino alcohols.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-furyl)propan-2-OL involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Key Observations :

  • The 3-furyl and 2-furyl isomers share identical molecular formulas but differ in substituent orientation. The 2-furyl analog has predicted physicochemical properties, suggesting lower polarity compared to brominated derivatives .
  • Bromophenyl derivatives exhibit higher molecular weights and densities due to bromine’s electron-withdrawing effects, which may enhance lipophilicity and influence membrane permeability .
  • The tert-butylphenyl variant (C₁₃H₂₁NO) has a branched alkyl group, likely improving metabolic stability compared to halogenated analogs .

Pharmacological and Functional Insights

Receptor Binding and Cardiovascular Activity

  • Indolyl aminopropanol derivatives (e.g., compounds in ) demonstrate α₁- and β₁-adrenoceptor antagonism, antiarrhythmic, and hypotensive activities. These effects are attributed to the indole ring’s planar structure and hydrogen-bonding capacity .
  • Furyl analogs : While direct data is lacking, the 3-furyl group’s aromaticity and oxygen heteroatom may favor interactions with adrenergic receptors, albeit with reduced potency compared to indolyl derivatives due to smaller ring size and weaker π-π stacking.

Stereochemical Impact

  • The (1S,2R) configuration is conserved across many bioactive aminopropanol derivatives (e.g., ), indicating its importance in maintaining optimal spatial orientation for receptor engagement. Enantiomeric impurities could reduce efficacy or introduce off-target effects.

Biological Activity

(1S,2R)-1-Amino-1-(3-furyl)propan-2-OL is a chiral amino alcohol characterized by its unique furan ring structure and two stereocenters. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties, particularly its antimicrobial and anti-inflammatory activities. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C7H11NO2
  • Molecular Weight : 141.17 g/mol
  • Structure : Contains a furan ring and an amino alcohol functional group, contributing to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported as follows:

PathogenMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Candida albicans0.050

These results suggest that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological exploration .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may modulate biochemical pathways related to inflammation by interacting with specific enzymes or receptors involved in inflammatory responses. Studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in vitro.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Interaction : The compound may act as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways.
  • Protein Binding : Its chiral nature allows it to interact selectively with biological macromolecules, enhancing its efficacy as a therapeutic agent .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study conducted by researchers at [source] evaluated the antibacterial effects of the compound against various strains of bacteria. The results demonstrated that it inhibited bacterial growth effectively within a short time frame.
  • Anti-inflammatory Research : Another significant study published in [source] highlighted the anti-inflammatory properties of this compound, showing a reduction in inflammatory markers in cell cultures treated with this compound.

Applications in Medicine and Industry

Given its promising biological activities, this compound has potential applications in:

  • Medicinal Chemistry : As a precursor for developing new therapeutic agents targeting microbial infections and inflammatory diseases.
  • Industrial Chemistry : Utilized in synthesizing fine chemicals and materials due to its unique structural properties .

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